molecular formula C16H19N3O4S B2865454 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide CAS No. 1172379-54-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide

Cat. No.: B2865454
CAS No.: 1172379-54-2
M. Wt: 349.41
InChI Key: LKDFGHBYCPGQQN-UHFFFAOYSA-N
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Description

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a synthetic small molecule featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-methoxybenzamide moiety. This compound belongs to a class of pyrazole derivatives designed for modulating biological targets, particularly G protein-gated inwardly-rectifying potassium (GIRK) channels. Its structure integrates a sulfone-containing tetrahydrothiophene ring, which enhances solubility and metabolic stability, and a 4-methoxybenzamide group that contributes to hydrophobic interactions in target binding .

The synthesis of this compound involves coupling 4-methoxybenzoic acid with a pyrazole intermediate bearing the sulfone-modified tetrahydrothiophene ring, using activating reagents such as BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base . This methodology aligns with procedures for analogous pyrazole carboxamides, emphasizing modularity for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-11-9-15(19(18-11)13-7-8-24(21,22)10-13)17-16(20)12-3-5-14(23-2)6-4-12/h3-6,9,13H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDFGHBYCPGQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the core pyrazolyl and thiophene rings. The reaction conditions often require the use of strong oxidizing agents to introduce the dioxido group into the thiophene ring, followed by the formation of the benzamide moiety through amide coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thiophene ring makes it susceptible to electrophilic substitution reactions, while the pyrazolyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) or metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives of the thiophene ring, reduced forms of the compound, and substituted derivatives where different functional groups replace the original substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide has been studied for its potential as a potassium channel activator. It has shown promise in modulating ion channels, which are crucial for various cellular processes.

Medicine: The compound's ability to interact with potassium channels suggests potential therapeutic applications in treating conditions such as cardiac arrhythmias and neurological disorders. Its pharmacological properties are being explored to develop new drugs.

Industry: In the industrial sector, this compound may find applications in the development of advanced materials and chemical products. Its unique properties can be leveraged to create innovative solutions in various industries.

Mechanism of Action

The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide exerts its effects involves its interaction with potassium channels. By binding to these channels, the compound modulates their activity, leading to changes in ion flow and cellular signaling. The molecular targets include G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a crucial role in regulating heart rate and neuronal excitability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidinone Cores

Compound 29 (N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide) shares the 4-methoxybenzamide group but replaces the tetrahydrothiophene sulfone with a pyrimidinone ring. This substitution reduces polarity, as evidenced by its lower yield (36% vs. Pyrimidinone derivatives are reported as selective inhibitors of Ca²⁺/calmodulin-stimulated adenylyl cyclase, highlighting the role of the heterocyclic core in target specificity .

Property Target Compound Compound 29
Core Structure Tetrahydrothiophene sulfone Pyrimidinone
Key Functional Group 4-Methoxybenzamide 4-Methoxybenzamide
Yield Not reported 36%
Biological Target GIRK1/2 activation Adenylyl cyclase inhibition

Pyrazole Carboxamides with Aryl Substitutions

Derivatives such as 3a–3p (e.g., 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) feature chloro, cyano, and aryl substituents. These compounds exhibit higher melting points (e.g., 171–172°C for 3b) compared to the target compound, likely due to increased crystallinity from halogen and cyano groups. However, the 4-methoxybenzamide group in the target compound may improve membrane permeability due to its balanced hydrophobicity .

Isoxazole and Imidazole Derivatives

Compounds 5f–5i (e.g., N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)-5-methyl-3-phenylisoxazole-4-carboxamide) incorporate rigid heterocycles like isoxazole or imidazole instead of benzamide. These structures exhibit moderate melting points (156–174°C) and molecular weights (~297–388 Da), contrasting with the target compound’s sulfone-enhanced polarity. The methoxy group in 5f–5i is ortho-substituted, which may sterically hinder target binding compared to the para-substitution in the target compound .

Acetamide Ethers as GIRK Activators

The target compound’s closest analogues are N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which share the sulfone-modified pyrazole core but vary in the amide substituent. Replacing acetamide ethers with 4-methoxybenzamide improves potency in GIRK1/2 activation, as benzamide derivatives exhibit stronger π-π stacking interactions with aromatic residues in the channel’s binding pocket .

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a complex organic compound that has garnered interest for its potential biological activities. This compound features a unique molecular structure that includes a tetrahydrothiophene ring, a pyrazole moiety, and a methoxybenzamide group, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C15H20N4O5SC_{15}H_{20}N_{4}O_{5}S, with a molecular weight of approximately 356.41 g/mol. The presence of the dioxo group in the tetrahydrothiophene and the methoxy substitution on the benzamide enhance its reactivity and biological activity. The structural characteristics can be summarized as follows:

Component Details
Molecular FormulaC15H20N4O5SC_{15}H_{20}N_{4}O_{5}S
Molecular Weight356.41 g/mol
Key Functional GroupsTetrahydrothiophene, Pyrazole, Methoxybenzamide

Antimicrobial Activity

Preliminary studies indicate that derivatives of pyrazole compounds, including this particular compound, exhibit significant antimicrobial properties. Research has shown that such compounds can act against various pathogens, including bacteria and fungi. For instance, related pyrazole derivatives have demonstrated good antifungal activity against Pyricularia oryae, showing inhibition rates of up to 77.8% at specific concentrations .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds within this class have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, certain pyrazole analogs have displayed IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, and compounds like this compound may possess anti-inflammatory effects. Studies have reported that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems. Techniques such as molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action. The interactions may modulate enzyme activities or receptor signaling pathways, leading to observed therapeutic effects.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds:

  • Antifungal Activity : In one study, pyrazole derivatives were tested against various fungal strains, demonstrating significant inhibitory effects at concentrations as low as 500 mg/L .
  • Anticancer Screening : Another research effort focused on evaluating the cytotoxic effects of pyrazole compounds against breast cancer cell lines (MCF-7), revealing IC50 values indicating potent antiproliferative activity .
  • Anti-inflammatory Assays : Compounds were assessed for their ability to stabilize human red blood cell membranes as an indirect measure of anti-inflammatory potential, with promising results noted in specific analogs .

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